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molecular formula C15H24N2OS B6613010 N-(1-Adamantyl)-4-morpholinethiocarboxamide CAS No. 57568-81-7

N-(1-Adamantyl)-4-morpholinethiocarboxamide

Cat. No. B6613010
M. Wt: 280.4 g/mol
InChI Key: XXSPADLRFLRABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04007181

Procedure details

The thiourea is prepared by reacting 5.0 g. (0.026 mole) of 1-adamantyl isothiocyanate with 2.5 g. (0.029 mole) of morpholine in 250 ml. of ether for ca. 1 hr. at room temperature. The solid which separates is collected and combined with additional compound from concentration of ether filtrate to a small volume: 6.65 g. (91 percent), m.p. 145-147. The analytical sample is recrystallized from ether, m.p. 148.
Quantity
0.026 mol
Type
reactant
Reaction Step One
Quantity
0.029 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([N:11]=[C:12]=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>CCOCC>[C:1]12([NH:11][C:12]([N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2

Inputs

Step One
Name
Quantity
0.026 mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N=C=S
Step Two
Name
Quantity
0.029 mol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The solid which separates is collected
CUSTOM
Type
CUSTOM
Details
The analytical sample is recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(=S)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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